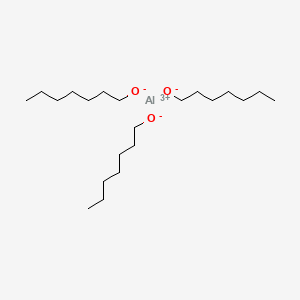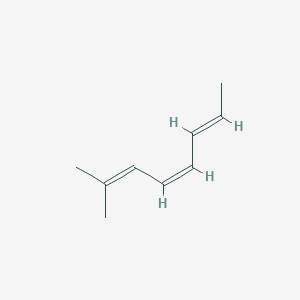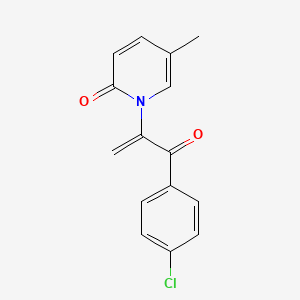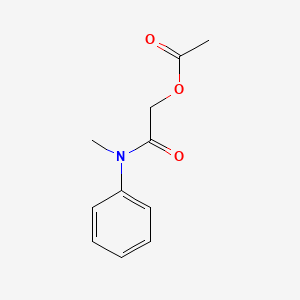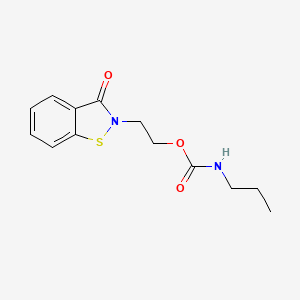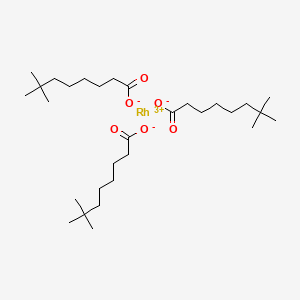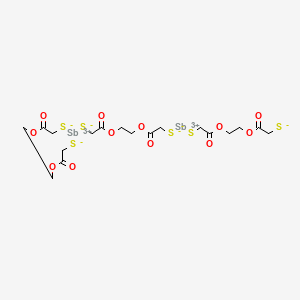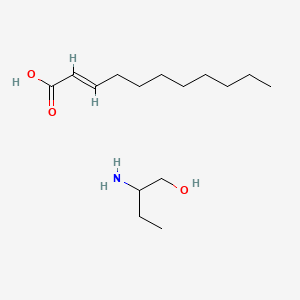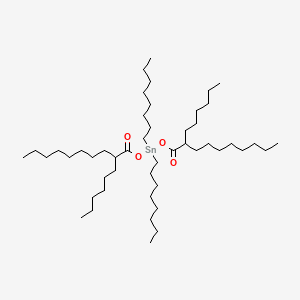
m-Nitrophenyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-Nitrophenyl sulfate is an organic compound characterized by the presence of a nitro group (-NO2) attached to the meta position of a phenyl ring, which is further bonded to a sulfate group (-SO3H). This compound is of significant interest due to its unique chemical properties and its applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of m-nitrophenyl sulfate typically involves the reaction of m-nitrophenol with sulfuric acid or its derivatives. One common method is the reaction of m-nitrophenol with chlorosulfonic acid, which results in the formation of this compound. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where m-nitrophenol is reacted with sulfur trioxide in the presence of a catalyst. This method allows for large-scale production with improved efficiency and reduced by-products.
化学反応の分析
Types of Reactions: m-Nitrophenyl sulfate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The sulfate group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of m-nitrophenol.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield m-nitrophenol and sulfuric acid.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Hydroxide ions in aqueous solution.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products Formed:
Reduction: m-Aminophenyl sulfate.
Substitution: m-Nitrophenol.
Hydrolysis: m-Nitrophenol and sulfuric acid.
科学的研究の応用
m-Nitrophenyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and as a precursor for the preparation of other nitrophenyl derivatives.
Biology: It serves as a substrate in enzymatic studies to investigate the activity of sulfatases, which are enzymes that hydrolyze sulfate esters.
Medicine: Research into its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive sulfate group.
作用機序
The mechanism by which m-nitrophenyl sulfate exerts its effects involves the interaction of its sulfate group with various molecular targets. In enzymatic reactions, the sulfate group is recognized and hydrolyzed by sulfatase enzymes, leading to the release of m-nitrophenol. This hydrolysis reaction is crucial for studying the activity and specificity of sulfatases.
類似化合物との比較
p-Nitrophenyl sulfate: Similar structure but with the nitro group in the para position.
o-Nitrophenyl sulfate: Nitro group in the ortho position.
m-Nitrophenyl phosphate: Phosphate group instead of sulfate.
Uniqueness: m-Nitrophenyl sulfate is unique due to its specific positioning of the nitro group, which influences its reactivity and interaction with enzymes. Compared to its para and ortho counterparts, the meta position provides distinct steric and electronic properties, making it a valuable compound for studying enzyme-substrate interactions and for use in various chemical syntheses.
特性
CAS番号 |
3233-64-5 |
|---|---|
分子式 |
C6H5NO6S |
分子量 |
219.17 g/mol |
IUPAC名 |
(3-nitrophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H5NO6S/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,10,11,12) |
InChIキー |
YYRNJDMXUHLLJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


